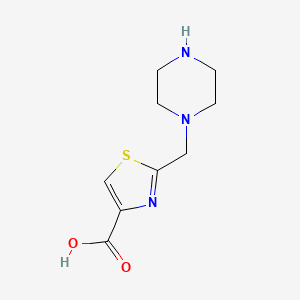amino}acetic acid](/img/structure/B13166598.png)
2-{[(9H-fluoren-9-ylmethoxy)carbonyl](2-hydroxyethyl)amino}acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is a compound that features a fluorenylmethoxycarbonyl (Fmoc) protecting group attached to an amino acid derivative. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid typically involves the following steps:
Fmoc Protection: The amino acid is first protected with the Fmoc group using Fmoc chloride in the presence of a base such as sodium carbonate.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up and optimized for higher yields and purity. This often involves continuous flow reactors and automated synthesis systems to ensure consistency and efficiency .
化学反応の分析
Types of Reactions
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid undergoes several types of chemical reactions:
Deprotection: The Fmoc group can be removed using a base such as piperidine, revealing the free amine group.
Common Reagents and Conditions
Deprotection: Piperidine in dimethylformamide (DMF) is commonly used.
Major Products
The major products formed from these reactions are peptides with the desired sequence, where 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid serves as a building block .
科学的研究の応用
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is widely used in:
作用機序
The primary mechanism of action for 2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid involves its role as a protected amino acid in peptide synthesis. The Fmoc group protects the amine functionality during the synthesis process and is removed under basic conditions to allow for subsequent coupling reactions .
類似化合物との比較
Similar Compounds
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}acetic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}butanoic acid
- 2-{[(9H-fluoren-9-ylmethoxy)carbonyl]amino}isobutyric acid
Uniqueness
2-{(9H-fluoren-9-ylmethoxy)carbonylamino}acetic acid is unique due to the presence of the 2-hydroxyethyl group, which can provide additional sites for functionalization and enhance the solubility of the compound in aqueous media .
特性
分子式 |
C19H19NO5 |
|---|---|
分子量 |
341.4 g/mol |
IUPAC名 |
2-[9H-fluoren-9-ylmethoxycarbonyl(2-hydroxyethyl)amino]acetic acid |
InChI |
InChI=1S/C19H19NO5/c21-10-9-20(11-18(22)23)19(24)25-12-17-15-7-3-1-5-13(15)14-6-2-4-8-16(14)17/h1-8,17,21H,9-12H2,(H,22,23) |
InChIキー |
YTKVOSWIGDVWNX-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N(CCO)CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{3-[3-(2-Aminoethyl)phenyl]phenyl}ethan-1-ol](/img/structure/B13166529.png)







![6-Ethyl-4H,5H,6H,7H-thieno[2,3-c]pyridine-7-carboxylic acid](/img/structure/B13166575.png)




